An In-depth Technical Guide to 4-Amino-tetrahydropyran-4-acetic acid methyl ester
An In-depth Technical Guide to 4-Amino-tetrahydropyran-4-acetic acid methyl ester
Introduction
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is paramount. 4-Amino-tetrahydropyran-4-acetic acid methyl ester emerges as a compound of significant interest. It is a valuable building block characterized by a spirocyclic, α-quaternary α-amino acid ester structure.[1][2] The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, is an increasingly prevalent motif in drug discovery, often serving as a bioisostere for less soluble carbocyclic rings.[3][4] This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity profile, and applications of 4-Amino-tetrahydropyran-4-acetic acid methyl ester, tailored for researchers and professionals in drug development.
Physicochemical and Structural Properties
4-Amino-tetrahydropyran-4-acetic acid methyl ester, identified by CAS Number 178242-93-8, possesses a unique three-dimensional structure that imparts specific properties crucial for its role as a synthetic intermediate.[1][5][6] The core structure features a tetrahydropyran ring, which constrains the geometry of the substituents on the C4 carbon. This quaternary center, bearing both an amino group and a methyl acetate moiety, provides a dense arrangement of functional groups for further chemical elaboration. The presence of the ether oxygen in the THP ring generally enhances aqueous solubility compared to analogous cyclohexane systems, a desirable trait in drug design.[2]
The compound typically presents as a pale yellow oil at room temperature.[5] For ease of handling and improved solubility in certain solvent systems, it is often utilized in its hydrochloride salt form, which is a white solid.[2][7]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 178242-93-8 | [1][5][6] |
| Molecular Formula | C₈H₁₅NO₃ | [1][6] |
| Molecular Weight | 173.21 g/mol | [1][5][6] |
| Appearance | Pale Yellow Oil | [5] |
| IUPAC Name | methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate | [1][5] |
| SMILES | C(C(OC)=O)C1(N)CCOCC1 | [1] |
| InChI Key | GQUKUDVUDSFVIG-UHFFFAOYSA-N | [1][5] |
| Storage Temperature | Room Temperature | [5] |
Note: The hydrochloride salt (CAS 303037-37-8) is a white solid with a molecular weight of 209.67 g/mol and is typically stored at 0-8 °C.[2][7][8]
Synthesis and Manufacturing
The synthesis of this spirocyclic α-amino acid ester is not a trivial one-step process. A robust and logical pathway involves a multi-step sequence starting from the commercially available Tetrahydro-4H-pyran-4-one. The chosen methodology leverages the well-established Bucherer-Bergs reaction to construct the core α-amino acid scaffold, followed by a standard esterification.[7][8][9][10] This approach is advantageous as it builds the critical quaternary stereocenter efficiently.
The overall synthetic logic is to first create the α-amino acid, 4-Amino-tetrahydropyran-4-carboxylic acid, and then esterify the carboxylic acid group.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid via Bucherer-Bergs Reaction
This part of the protocol is adapted from established procedures for synthesizing spiro-hydantoins from cyclic ketones and their subsequent hydrolysis.[10][11][12]
-
Formation of the Spiro-hydantoin Intermediate:
-
To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in a 1:1 mixture of ethanol and water, add ammonium carbonate (2.5 eq) and sodium cyanide (1.2 eq).
-
Causality: The reaction mixture provides the necessary reagents for the Bucherer-Bergs reaction. The ketone reacts with ammonium and cyanide to form an aminonitrile, which then cyclizes in the presence of carbonate to form the thermodynamically stable hydantoin ring system.[10]
-
Heat the mixture to 60-70°C and stir for 3-4 hours.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 5°C in an ice bath to precipitate the product.
-
Filter the resulting white solid, wash with cold water, and dry under vacuum to yield the spiro-hydantoin intermediate (5-(tetrahydro-2H-pyran-4-ylidene)imidazolidine-2,4-dione).
-
-
Alkaline Hydrolysis to the Amino Acid:
-
Suspend the dried hydantoin intermediate (1.0 eq) in an aqueous solution of a strong base, such as Barium Hydroxide (Ba(OH)₂) or Sodium Hydroxide (NaOH) (approx. 3.0 eq).[11][13]
-
Causality: Strong alkaline conditions are required to hydrolyze the stable hydantoin ring. This occurs in two steps: first, ring-opening to an N-carbamoyl amino acid, followed by hydrolysis of the carbamate to release the free amino acid, ammonia, and carbon dioxide.[13][14][15]
-
Heat the mixture under reflux in a sealed vessel at temperatures ranging from 130°C to 180°C for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture. If Ba(OH)₂ was used, carbonate and sulfate byproducts can be precipitated by bubbling CO₂ and adding dilute H₂SO₄, followed by filtration.
-
Neutralize the filtrate carefully with an acid (e.g., HCl) to the isoelectric point of the amino acid (typically pH 5-7) to precipitate the crude 4-Amino-tetrahydropyran-4-carboxylic acid.
-
Filter the solid, wash with a small amount of cold water, and dry.
-
Part 2: Fischer Esterification to the Methyl Ester
This final step employs a classic Fischer-Speier esterification method.[3][16]
-
Esterification Reaction:
-
Suspend the crude 4-Amino-tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous methanol, which acts as both the solvent and the reagent.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise.
-
Causality: Thionyl chloride reacts with methanol in situ to generate HCl gas and methyl chlorosulfite, creating a strongly acidic environment that protonates the carboxylic acid, activating it for nucleophilic attack by methanol.[16] This method is highly effective for amino acids as the amino group is simultaneously protected as its hydrochloride salt, preventing side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting crude product is the hydrochloride salt of the title compound. To obtain the free base, dissolve the crude salt in water and basify carefully with a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the solution is slightly alkaline (pH 8-9).
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-Amino-tetrahydropyran-4-acetic acid methyl ester as a pale yellow oil.[5]
-
Chemical Reactivity and Profile
The reactivity of 4-Amino-tetrahydropyran-4-acetic acid methyl ester is dictated by its two primary functional groups: the primary amine and the methyl ester.
Caption: Reactivity profile of the title compound.
-
Primary Amine: The amino group is nucleophilic and serves as the primary handle for derivatization. It readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. It can also be N-alkylated or used in reductive amination protocols to introduce further diversity.
-
Methyl Ester: The ester group is an electrophilic site. It can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Direct amidation of the ester is also possible, though it typically requires harsher conditions (e.g., heating with an amine) than amide formation via the parent carboxylic acid.
Applications in Drug Discovery
The structural features of this compound make it a highly attractive scaffold in medicinal chemistry. The tetrahydropyran ring system is found in numerous marketed drugs and is valued for its ability to improve metabolic stability and solubility while providing a three-dimensional vector for substituent placement.[3][4]
This molecule serves as a constrained α-amino acid analogue. Its spirocyclic nature locks the relative orientation of the amino and acetate groups, which can be beneficial for optimizing binding to biological targets. It is particularly useful as an intermediate in the synthesis of pharmaceuticals targeting neurological and metabolic disorders.[2] By incorporating this scaffold, medicinal chemists can explore novel chemical space and develop compounds with enhanced efficacy and specificity.[2][17] For example, derivatives can be synthesized to act as enzyme inhibitors or receptor antagonists where the rigid conformation is key to biological activity.
Safety and Handling
As a laboratory chemical, 4-Amino-tetrahydropyran-4-acetic acid methyl ester and its hydrochloride salt must be handled with appropriate care.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319/H320 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Signal Word: Warning.[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][7]
Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for complete safety information.
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(Image for illustrative purposes)